Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)-

Description

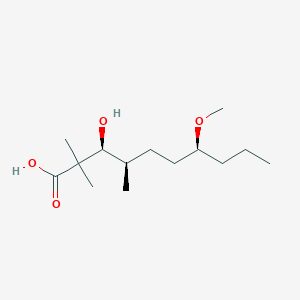

Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- is a rare, branched-chain fatty acid with a complex stereochemical profile. It is distinguished by a hydroxyl group at C3, a methoxy group at C7, and three methyl substituents at C2, C2, and C4 (Figure 1). This compound is primarily found in cyclic depsipeptides such as halipeptins A and D, isolated from the marine sponge Haliclona sp., where it contributes to their cytotoxic properties .

The enantioselective synthesis of this compound was achieved in 11 steps from methyl 2,2-dimethyl-3-hydroxypropionate, with an overall yield of 6% . Its stereochemical complexity (3S,4R,7S configuration) and functionalization make it a critical structural component in bioactive natural products.

Properties

CAS No. |

639518-89-1 |

|---|---|

Molecular Formula |

C14H28O4 |

Molecular Weight |

260.37 g/mol |

IUPAC Name |

(3S,4R,7S)-3-hydroxy-7-methoxy-2,2,4-trimethyldecanoic acid |

InChI |

InChI=1S/C14H28O4/c1-6-7-11(18-5)9-8-10(2)12(15)14(3,4)13(16)17/h10-12,15H,6-9H2,1-5H3,(H,16,17)/t10-,11+,12+/m1/s1 |

InChI Key |

KLFFKLXGPHFEEH-WOPDTQHZSA-N |

Isomeric SMILES |

CCC[C@@H](CC[C@@H](C)[C@@H](C(C)(C)C(=O)O)O)OC |

Canonical SMILES |

CCCC(CCC(C)C(C(C)(C)C(=O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- involves several steps. The synthetic routes typically include the use of specific reagents and controlled reaction conditions to ensure the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, is characterized by the following structural features:

- Molecular Formula : C14H28O4

- Functional Groups : Hydroxy (-OH) and Methoxy (-OCH₃)

- Stereochemistry : (3S,4R,7S) configuration

These features contribute to its biological activities and reactivity in chemical synthesis.

Biological Applications

- Antimicrobial Properties : Research indicates that decanoic acid derivatives exhibit significant antimicrobial activity against various bacterial strains. This makes the compound a candidate for developing new antimicrobial agents in pharmaceuticals .

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their potential anti-inflammatory and analgesic effects. The specific stereochemistry of decanoic acid may influence its interactions with biological targets like enzymes and receptors .

- Biochemical Role : Decanoic acid is also recognized as a metabolite in organisms like Escherichia coli and Drosophila melanogaster, indicating its relevance in metabolic pathways .

Industrial Applications

- Cosmetic Industry : The unique properties of decanoic acid make it suitable for use in cosmetic formulations. Its moisturizing effects and potential to enhance product efficacy are being explored .

- Food Industry : As a fatty acid derivative, it can be used as an emulsifier or flavoring agent in food products. Its safety profile supports its application in food formulations .

- Biotechnology : The compound's role as an elicitor in plant systems has been documented, suggesting potential applications in enhancing plant defenses or growth responses .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Octanoic Acid | C8 chain with similar functional groups | Shorter carbon chain; more volatile |

| Dodecanoic Acid | C12 chain; similar functional groups | Longer carbon chain; different solubility properties |

| 3-Hydroxydecanoic Acid | Hydroxyl group at C3 | Lacks methoxy group; different reactivity |

This table illustrates the unique aspects of decanoic acid compared to related compounds, highlighting its methoxy substitution and specific stereochemistry.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of decanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, supporting its use as a natural preservative in food products .

- Plant Elicitors : Research on the effects of decanoic acid on Arabidopsis thaliana showed enhanced resistance to pathogens when treated with this compound. The study suggests potential applications in sustainable agriculture for improving crop resilience .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action may involve binding to enzymes or receptors, altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Diversity: The target compound’s methoxy group at C7 distinguishes it from analogues like (127), which has a second hydroxyl group at C7 . Methoxy groups generally enhance lipophilicity and metabolic stability compared to hydroxyl groups.

Stereochemical Complexity :

- The (3S,4R,7S) configuration is critical for bioactivity. For example, dolastatin-associated acids (e.g., compound 196 in Table 1) show that stereochemistry directly impacts antineoplastic potency .

Synthetic Accessibility: The target compound’s synthesis requires 11 steps with chiral control , whereas simpler analogues like 3-hydroxydecanoic acid are synthesized via Reformatsky reactions in fewer steps .

Key Findings :

- The target compound’s role in halipeptins suggests a mechanism involving membrane disruption or protease inhibition, common in marine sponge-derived peptides .

- In contrast, 3-hydroxydecanoic acid is implicated in microbial communication, highlighting the functional versatility of hydroxylated fatty acids .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Insights :

Biological Activity

Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial properties, antiproliferative effects against cancer cells, and potential applications in various fields.

Chemical Structure and Properties

Decanoic acid, 3-hydroxy-7-methoxy-2,2,4-trimethyl-, (3S,4R,7S)- is classified as a hydroxy fatty acid. Its molecular formula is , and it features a decanoic acid backbone with hydroxyl and methoxy groups. The stereochemistry of the compound plays a crucial role in its biological interactions and reactivity .

1. Antimicrobial Properties

Research indicates that decanoic acid and its derivatives possess significant antimicrobial activity. Specifically, compounds with similar structures have been shown to be effective against various bacterial strains. For instance, the compound demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM . The presence of hydroxyl and methoxy groups enhances its interaction with microbial cell membranes.

2. Antiproliferative Effects

The antiproliferative activity of decanoic acid derivatives has been extensively studied in cancer research. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Decanoic Acid Derivative A | MCF-7 (Breast Cancer) | 1.2 |

| Decanoic Acid Derivative B | HCT116 (Colon Cancer) | 3.1 |

| Decanoic Acid Derivative C | HEK 293 (Normal) | 5.3 |

These findings suggest that the compound's structure may influence its ability to inhibit cell growth selectively .

3. Antioxidant Activity

In addition to its antimicrobial and antiproliferative properties, decanoic acid has been studied for its antioxidant capabilities. Compounds derived from decanoic acid have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This antioxidant potential may play a role in mitigating oxidative stress in biological systems .

The biological activity of decanoic acid is believed to be mediated through several mechanisms:

- Membrane Disruption : The hydrophobic nature of fatty acids allows them to integrate into microbial membranes, leading to increased permeability and cell death.

- Cell Signaling Modulation : Hydroxy and methoxy groups may interact with cellular receptors or enzymes, influencing signaling pathways related to proliferation and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.

Case Studies

Several studies have highlighted the therapeutic potential of decanoic acid derivatives:

- Antimicrobial Study : A study evaluated the effectiveness of various methoxy-substituted derivatives against E. faecalis, confirming their potential as antibacterial agents .

- Cancer Research : In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity towards breast cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.